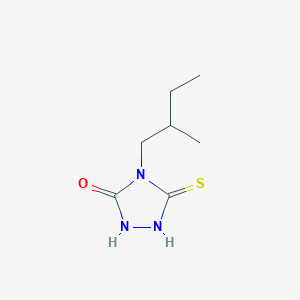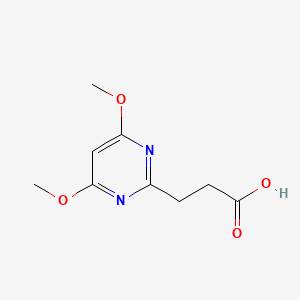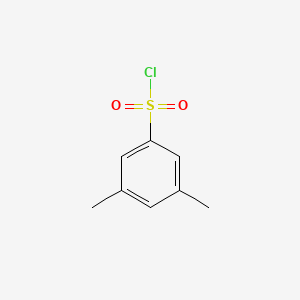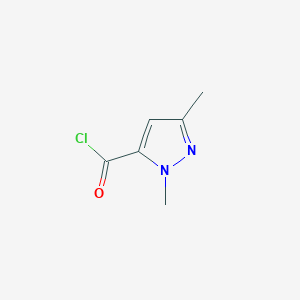
5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of key intermediates with various reagents . For example, one method involves the alkylation of key intermediates, such as 4-phenyl-5-arylaminomethyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles typically includes a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of “5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL” would include additional functional groups attached to this ring, but without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, often involving the nitrogen atoms in the triazole ring . The specific reactions that “5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structures . Without more specific information, it’s difficult to provide a detailed analysis of the properties of “5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL”.Scientific Research Applications
Antifungal Applications
Triazole compounds, including 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL, could potentially be used as antifungal agents. Commercially available triazole-containing drugs such as fluconazole and voriconazole are used for their antifungal properties .
Anticancer Applications
Triazoles have been studied for their potential anticancer properties. They are capable of binding in the biological system with a variety of enzymes and receptors, which could make them effective in combating cancer .
Antioxidant Applications
Triazoles can also exhibit antioxidant properties. This makes them potentially useful in combating oxidative stress, which is implicated in various diseases .
Anti-Inflammatory Applications
The anti-inflammatory properties of triazoles could make them useful in the treatment of conditions characterized by inflammation .
Antiviral Applications
Triazoles have shown potential as antiviral agents. This could make them useful in the treatment of various viral infections .
Antiepileptic Applications
Triazoles, including 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL, could potentially be used in the treatment of epilepsy .
Antimicrobial Applications
Triazoles have been used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antihypertensive Applications
Triazoles have also been studied for their potential antihypertensive properties. This could make them useful in the treatment of high blood pressure .
Mechanism of Action
Target of Action
The primary targets of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are known for their ability to bind readily in the biological system .
Mode of Action
Triazole derivatives are known to interact with their targets, leading to a variety of biological activities . The presence of nitrogen atoms in the triazole ring enhances its ability to bind with biological targets .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-3-5(2)4-10-6(11)8-9-7(10)12/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVWZSXUPKWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371443 | |
| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL | |
CAS RN |
306936-78-7 | |
| Record name | 4-(2-Methylbutyl)-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)




![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)